Methyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a methoxy group attached to a benzoyl moiety, which is further linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3-bromo-4-methoxybenzoate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate.
Oxidation: Products include 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.
Reduction: Products include 3-bromo-4-methoxybenzyl alcohol.
Hydrolysis: Products include 3-bromo-4-methoxybenzoic acid and 4-aminobenzoic acid.
Scientific Research Applications
Methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The amide bond provides structural stability and rigidity, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 4-bromo-3-methoxybenzoate
- Methyl 4-(bromomethyl)-3-methoxybenzoate
Uniqueness
Methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzoyl moiety, combined with an amide linkage to a benzoate ester This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C16H14BrNO4 |
---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
methyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-8-5-11(9-13(14)17)15(19)18-12-6-3-10(4-7-12)16(20)22-2/h3-9H,1-2H3,(H,18,19) |
InChI Key |
QUDPBRINDLUVHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
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